2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₁N₃OS. This compound is part of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and acetamide functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide-n-derivatives are known to interact with common bidentate reagents due to the suitably situated carbonyl and cyano functions of these compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that derivatives of cyanoacetamide have diverse biological activities and have drawn the attention of biochemists in the last decade .
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities .
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Triethylamine and other basic catalysts are often used to facilitate these reactions.
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with similar reactivity but fewer functional groups.
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: A related compound with additional functional groups that enhance its biological activity.
Uniqueness
2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is unique due to the presence of both cyano and acetamide groups, which provide a versatile platform for further chemical modifications. Its ability to participate in a wide range of reactions and form diverse heterocyclic compounds makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLAUGHTOEEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.